![molecular formula C15H12ClNO3S B14349894 N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide CAS No. 93289-47-5](/img/structure/B14349894.png)
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of a benzamide group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide typically involves the reaction of 3-(2-chloroethenesulfonyl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine can yield a sulfonamide.
Oxidation: Oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction can result in the formation of the corresponding amine.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
科学研究应用
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- N-[3-(2-Bromoethenesulfonyl)phenyl]benzamide
- N-[3-(2-Iodoethenesulfonyl)phenyl]benzamide
- N-[3-(2-Fluoroethenesulfonyl)phenyl]benzamide
Uniqueness
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide is unique due to the presence of the chloroethenesulfonyl group, which imparts specific chemical reactivity and biological activity. Compared to its analogs with different halogen substituents, the chloro derivative may exhibit distinct reactivity patterns and biological effects, making it a valuable compound for research and development.
属性
CAS 编号 |
93289-47-5 |
|---|---|
分子式 |
C15H12ClNO3S |
分子量 |
321.8 g/mol |
IUPAC 名称 |
N-[3-(2-chloroethenylsulfonyl)phenyl]benzamide |
InChI |
InChI=1S/C15H12ClNO3S/c16-9-10-21(19,20)14-8-4-7-13(11-14)17-15(18)12-5-2-1-3-6-12/h1-11H,(H,17,18) |
InChI 键 |
ZARQZQOOXXRUQV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)C=CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


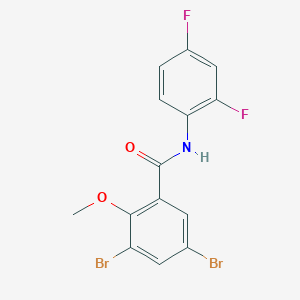
![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)

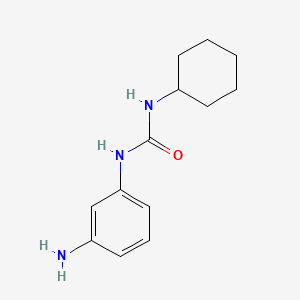
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)
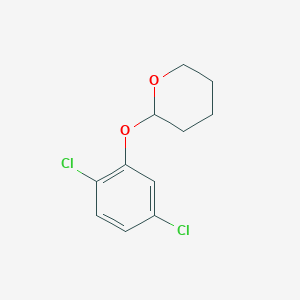

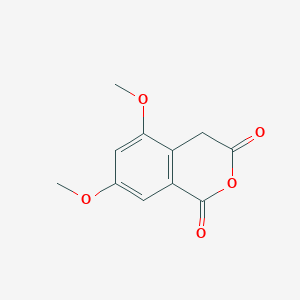
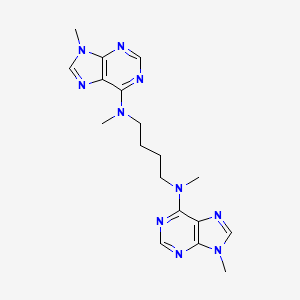

![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
